molecular formula C11H14N2O2 B151363 N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide CAS No. 127446-35-9

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Cat. No. B151363
M. Wt: 206.24 g/mol
InChI Key: DGVSJDANXUJTRG-UHFFFAOYSA-N
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Description

The compound "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide" is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives and their chemical properties, which can be relevant to understanding the compound . Pyridine derivatives are known for their diverse applications in pharmaceuticals, materials science, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of pyridine derivatives can involve multiple steps, including condensation reactions and direct polycondensation. For instance, the synthesis of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine is achieved through a two-step reaction starting from 2,5-pyridine dicarboxylic acid, which is then converted to a dichloride and finally reacted with p-aminobenzoic acid . This method could potentially be adapted for the synthesis of "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with the potential for various isomers and conformations. For example, N,N'-di(2-pyridyl)formamidine displays a solid-state structure with a four-hydrogen-bonded dimer and exhibits isomerism in solution . Understanding the molecular structure is crucial for predicting the reactivity and interactions of the compound.

Chemical Reactions Analysis

Pyridine derivatives can participate in a range of chemical reactions. The reactivity can be influenced by the substituents on the pyridine ring. For example, N,N'-di(2-pyridyl)formamidines show the presence of an uncommon Z formamidine isomer, which equilibrates with the E-isomer . The formamidine group can be reactive, and its reactions can be utilized in the synthesis of coordination polymers, as seen with Hg(II) coordination polymers based on N,N'-bis(pyridine-4-yl)formamidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, thermal stability, and viscosity, are important for their practical applications. The new polyamides synthesized from pyridine derivatives show high solubility in polar solvents and good thermal properties . These properties are essential for the use of such compounds in materials science and other applications.

properties

IUPAC Name

N-(4-formylpyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-6-12-5-4-8(9)7-14/h4-7H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVSJDANXUJTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364054
Record name N-(4-Formylpyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

CAS RN

127446-35-9
Record name N-(4-Formyl-3-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127446-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Formylpyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2,2-dimethyl-N-(3-pyridinyl)propanamide (3.56 gm, 20 mmol) (prepared as described in J. Org. Chem. 48, 3401 (1983)) in anhydrous tetrahydrofuran (40 mL) was cooled to −70° C. and a solution of 2.5 M n-butyl lithium/hexane (20 mL, 50 mmol) was added dropwise maintaining the temperature at −70° C. This reaction was slowly warmed to −5° C. giving a copious precipitate. This mixture was cooled to −70° C. and dry dimethyl formamide (4.64 mL, 60 mmol) was added. The reaction was allowed to warm to room temperature giving a clear yellow solution. This reaction was poured into 8 N aqueous HCl (16 mL) and ice. After stirring for 10 minutes the pH of the solution was adjusted to 7 and extracted with diethyl ether. The organic layer was dried (Na2SO4), filtered and the solvent evaporated. The residue was purified by column chromatography eluting with 30-100% ethyl acetate/hexane. The appropriate fractions were combined and the solvent removed in vacuo to give the title compound as a solid. 1H-NMR (500 MHz, CDCl3): δ 10.92 (1H, br s), 10.15 (1H, s), 10.05 (1H, s), 8.62 (2H, d, J=4.9 Hz), 7.56 (1H, d, J=4.9 Hz),), 1.39 (9H, s). m/e (m+1): 235.3.
Quantity
3.56 g
Type
reactant
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40 mL
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n-butyl lithium hexane
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20 mL
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4.64 mL
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reactant
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Name
Quantity
16 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide
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N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide
Reactant of Route 6
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Citations

For This Compound
1
Citations
J Cardot, Y Xiang, K Moremen… - THE DEVELOPMENT OF …, 2011 - getd.libs.uga.edu
Selective inhibitors of endoplasmic reticulum α-mannosidase I (ER Man I) have the potential to be used for treatment of a number of genetic diseases. Although potent inhibitors for this …
Number of citations: 2 getd.libs.uga.edu

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